molecular formula C10H10N4 B13659169 5,5'-Dimethyl-2,2'-bipyrimidine

5,5'-Dimethyl-2,2'-bipyrimidine

Cat. No.: B13659169
M. Wt: 186.21 g/mol
InChI Key: RXIDPALOABYPJL-UHFFFAOYSA-N
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Description

5,5’-Dimethyl-2,2’-bipyrimidine: is an organic compound with the molecular formula C10H10N4. It is a derivative of bipyrimidine, featuring two methyl groups attached to the 5th positions of the pyrimidine rings. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dimethyl-2,2’-bipyrimidine typically involves the reaction of 2,2’-bipyrimidine with methylating agents. One common method is the methylation of 2,2’-bipyrimidine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of 5,5’-Dimethyl-2,2’-bipyrimidine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using industrial-scale crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5,5’-Dimethyl-2,2’-bipyrimidine is widely used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are used in catalysis and materials science .

Biology: In biological research, 5,5’-Dimethyl-2,2’-bipyrimidine is used as a probe to study DNA interactions. Its derivatives are employed in the development of fluorescent markers for DNA .

Medicine: It is investigated for its cytotoxic properties and its ability to form complexes with metal ions that exhibit anticancer activity .

Industry: In the industrial sector, 5,5’-Dimethyl-2,2’-bipyrimidine is used in the synthesis of dyes and pigments. It is also employed in the production of advanced materials with specific electronic properties .

Mechanism of Action

The mechanism of action of 5,5’-Dimethyl-2,2’-bipyrimidine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules such as DNA, leading to various biological effects. For example, the compound can bind to DNA through groove binding interactions, which can disrupt DNA replication and transcription processes . The molecular targets include DNA and various enzymes involved in DNA metabolism .

Comparison with Similar Compounds

    5,5’-Dimethyl-2,2’-bipyridine: Similar in structure but with pyridine rings instead of pyrimidine rings.

    2,2’-Bipyrimidine: Lacks the methyl groups at the 5th positions.

    5,5’-Dibromo-2,2’-bipyridine: Contains bromine atoms instead of methyl groups.

Uniqueness: 5,5’-Dimethyl-2,2’-bipyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it a valuable ligand in coordination chemistry and a useful probe in biological studies .

Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

5-methyl-2-(5-methylpyrimidin-2-yl)pyrimidine

InChI

InChI=1S/C10H10N4/c1-7-3-11-9(12-4-7)10-13-5-8(2)6-14-10/h3-6H,1-2H3

InChI Key

RXIDPALOABYPJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)C2=NC=C(C=N2)C

Origin of Product

United States

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